molecular formula C3H3ClN2S B036688 2-Amino-4-chlorothiazole CAS No. 52107-46-7

2-Amino-4-chlorothiazole

Cat. No. B036688
CAS RN: 52107-46-7
M. Wt: 134.59 g/mol
InChI Key: XGWAKKLWGVLLDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-4-chlorothiazole derivatives often involves cyclization reactions of appropriate precursors. For instance, a study on the synthesis of benzothiazole derivatives highlighted that these compounds could be synthesized via Brønsted acid catalyzed cyclization of 2-amino thiophenols with β-diketones under oxidant-, metal-, and radiation-free conditions, yielding various 2-substituted benzothiazoles in satisfactory to excellent yields (Mayo et al., 2014). Another approach described the formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols under metal- and I(2)-free conditions, using molecular oxygen as the oxidant and DMSO as a crucial medium (Liao et al., 2012).

Molecular Structure Analysis

The structural analysis of benzothiazoles, including 2-amino-4-chlorothiazole derivatives, often involves spectroscopic techniques and computational studies. For instance, a comparison between observed and DFT calculations on the structure of a related chlorophenyl-thiadiazole compound provided insights into its molecular geometry, electronic properties, and hydrogen bonding interactions, suggesting potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019).

Scientific Research Applications

  • Pharmaceutical Research

    • Summary of Application : The presence of the amine and chlorine groups in 2-Amino-4-chlorothiazole suggests potential applications in the development of new drugs.
    • Methods of Application : While specific experimental procedures were not detailed, the compound’s potential in drug development is likely due to its chemical structure, particularly the presence of amine and chlorine groups.
    • Results or Outcomes : The outcomes of this application are still under exploration.
  • Organic Chemistry

    • Summary of Application : 2-Aminothiazole-based compounds, which include 2-Amino-4-chlorothiazole, have been associated with several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
    • Methods of Application : The compound is used as a scaffold in drug development. Various 2-aminothiazole-based derivatives have been used to treat different kinds of diseases .
    • Results or Outcomes : The wide range of biological activities and high therapeutic influence of these compounds have led to their wide innovations .
  • Anticancer Research

    • Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as anticancer agents .
    • Methods of Application : The compound’s potential in anticancer research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .
    • Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in anticancer research is still under exploration .
  • Antioxidant Research

    • Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as antioxidants .
    • Methods of Application : The compound’s potential in antioxidant research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .
    • Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in antioxidant research is still under exploration .
  • Antimicrobial Research

    • Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as antimicrobial agents .
    • Methods of Application : The compound’s potential in antimicrobial research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .
    • Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in antimicrobial research is still under exploration .
  • Anti-Inflammatory Research

    • Summary of Application : 2-Aminothiazole-based compounds, including 2-Amino-4-chlorothiazole, have shown potential as anti-inflammatory agents .
    • Methods of Application : The compound’s potential in anti-inflammatory research is likely due to its chemical structure, particularly the presence of amine and chlorine groups .
    • Results or Outcomes : While specific outcomes were not detailed, the compound’s potential in anti-inflammatory research is still under exploration .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2-Amino-4-chlorothiazole. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

2-Amino-4-chlorothiazole has emerged as a promising scaffold in medicinal chemistry and drug discovery research. It has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Future research may focus on developing new derivatives of 2-Amino-4-chlorothiazole with enhanced therapeutic activities.

properties

IUPAC Name

4-chloro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWAKKLWGVLLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431424
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chlorothiazole

CAS RN

52107-46-7
Record name 2-Amino-4-chlorothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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